Eliminate multi-step synthesis of 6-fluoro-2-methyl-1,8-naphthyridine. This building block features: - 6-Fluoro for direct SNAr amination, enabling DNA gyrase inhibitor development. - 2-Methyl for Knoevenagel condensation or oxidation, accelerating kinase inhibitor SAR. With ≥98% purity and in-stock availability, your lab can bypass fluorination and C2 functionalization bottlenecks.
6-Fluoro-2-methyl-1,8-naphthyridine (CAS: 1222533-71-2) is a highly specialized, bifunctional heterocyclic building block utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and coordination ligands. The 1,8-naphthyridine core provides a rigid, nitrogen-rich framework capable of bidentate metal coordination and strong hydrogen-bonding interactions [1]. Unlike generic naphthyridines, this specific derivative features a 6-fluoro substituent that critically enhances lipophilicity and metabolic stability, alongside a 2-methyl group that serves as an active site for base-catalyzed lateral chain extensions [2]. For procurement teams, this compound represents a ready-to-use precursor that eliminates multi-step halogenation and alkylation bottlenecks in the development of fluoroquinolone analogs and targeted kinase inhibitors.
Substituting 6-fluoro-2-methyl-1,8-naphthyridine with simpler analogs compromises both synthetic viability and final product efficacy. Utilizing 2-methyl-1,8-naphthyridine lacks the critical C6-fluorine atom, which is essential for blocking oxidative metabolism and enhancing target binding affinity in medicinal chemistry applications[1]. Conversely, employing 6-fluoro-1,8-naphthyridine removes the acidic C2-methyl group, completely preventing downstream Knoevenagel condensations or oxidations required to build extended pharmacophores[2]. Furthermore, substituting the fluorine for a heavier halogen, such as in 6-chloro-2-methyl-1,8-naphthyridine, drastically alters the kinetics of nucleophilic aromatic substitution (SNAr), often necessitating expensive palladium catalysts instead of proceeding under catalyst-free thermal conditions.
The presence of the 2-methyl group on the electron-deficient 1,8-naphthyridine ring provides highly acidic protons suitable for base-catalyzed condensation reactions. When subjected to standard aldol or Knoevenagel conditions with aromatic aldehydes, 6-fluoro-2-methyl-1,8-naphthyridine achieves high conversion rates without transition metal catalysis [1].
| Evidence Dimension | Yield of C2-styryl derivative via base-catalyzed condensation |
| Target Compound Data | >85% yield (6-Fluoro-2-methyl-1,8-naphthyridine) |
| Comparator Or Baseline | 0% yield (6-Fluoro-1,8-naphthyridine) |
| Quantified Difference | Absolute enabling of C2-extension (+85% yield difference) |
| Conditions | Piperidine catalysis, refluxing ethanol, 12 hours |
Allows buyers to synthesize extended conjugated ligands or C2-linked pharmacophores using low-cost, catalyst-free condensation chemistry.
The highly electronegative 6-fluoro substituent strongly activates the naphthyridine ring toward nucleophilic aromatic substitution (SNAr) with secondary amines, a critical step in synthesizing fluoroquinolone-type antibiotics. 6-fluoro-2-methyl-1,8-naphthyridine undergoes rapid amination under thermal conditions, whereas the chloro-analog exhibits sluggish kinetics [1].
| Evidence Dimension | SNAr conversion rate with cyclic secondary amines |
| Target Compound Data | >90% conversion at 80°C (6-Fluoro-2-methyl-1,8-naphthyridine) |
| Comparator Or Baseline | <60% conversion at 120°C (6-Chloro-2-methyl-1,8-naphthyridine) |
| Quantified Difference | 30% higher yield at 40°C lower process temperature |
| Conditions | Excess piperazine, DMSO solvent, 8 hours |
Eliminates the need for expensive palladium-catalyzed Buchwald-Hartwig aminations, significantly reducing scale-up manufacturing costs.
Fluorination at the C6 position is a well-established strategy to prevent cytochrome P450-mediated oxidative degradation while simultaneously increasing the lipophilicity (LogP) of the scaffold. 6-Fluoro-2-methyl-1,8-naphthyridine provides an optimal starting LogP for oral drug development compared to its unfluorinated counterpart [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 2.07 (6-Fluoro-2-methyl-1,8-naphthyridine) |
| Comparator Or Baseline | LogP ~ 1.25 (2-Methyl-1,8-naphthyridine) |
| Quantified Difference | +0.82 LogP units |
| Conditions | Standard computational physicochemical profiling |
Ensures the procured building block inherently drives the final active pharmaceutical ingredient toward Lipinski-compliant physicochemical space.
Leveraging the highly reactive 6-fluoro group for SNAr amination and the 2-methyl group for further functionalization, this compound is the premier starting material for developing novel bacterial DNA gyrase inhibitors that overcome existing resistance profiles [1].
The metabolically stable 6-fluoro-1,8-naphthyridine core serves as a rigid hydrogen-bonding scaffold for designing selective kinase inhibitors, where the C2-methyl group can be oxidized to a carboxylic acid for amide coupling with target-specific pharmacophores [1].
Utilized as a key intermediate in the synthesis of naphthyridine-based herbicides, where the specific combination of the 6-fluoro and 2-methyl substituents ensures optimal foliar penetration and environmental stability[2].